![molecular formula C17H15ClN4O B5720636 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5720636.png)
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the family of triazole compounds. It has been found to possess various biological activities, including antimicrobial, antifungal, and antitumor activities.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. Additionally, the compound has been shown to have low toxicity, making it a potentially safe and effective treatment option. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. One potential area of research is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, there is a need for more extensive preclinical and clinical studies to determine the safety and efficacy of this compound in humans.
Synthesis Methods
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine can be synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The resulting compound is then reacted with benzyl bromide to form 1-benzyl-4-chlorophenylhydrazone. Finally, the product is treated with acetic anhydride and sodium acetate to form 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine.
Scientific Research Applications
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its biological activities. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
1-[5-(benzylamino)-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12(23)22-17(19-11-13-5-3-2-4-6-13)20-16(21-22)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSZOGJVSIYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one |
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